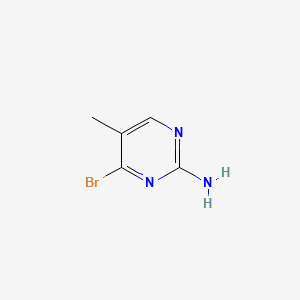

4-Bromo-5-methylpyrimidin-2-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

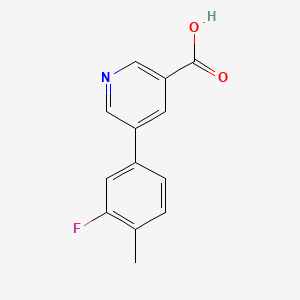

4-Bromo-5-methylpyrimidin-2-amine is a chemical compound with the molecular formula C6H7BrN2 . It is a solid substance and is used for research and development purposes .

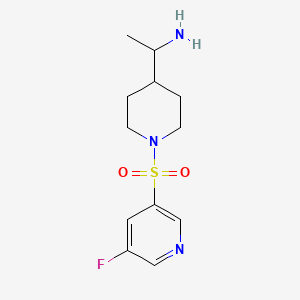

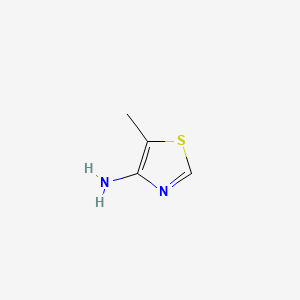

Molecular Structure Analysis

The molecular structure of 4-Bromo-5-methylpyrimidin-2-amine consists of a pyrimidine ring which is essentially planar . The bromine and nitrogen atoms substituted to the pyrimidine ring are coplanar with the ring .Chemical Reactions Analysis

While specific chemical reactions involving 4-Bromo-5-methylpyrimidin-2-amine are not available, amines in general can undergo a variety of reactions. For instance, they can react with acid chlorides to form amides .Physical And Chemical Properties Analysis

4-Bromo-5-methylpyrimidin-2-amine has a molecular weight of 188.03 . It is a solid substance with a density of 1.6±0.1 g/cm3 . The boiling point is 283.1±35.0 °C at 760 mmHg .Aplicaciones Científicas De Investigación

Nonlinear Optical Materials

4-Bromo-5-methylpyrimidin-2-amine: has been studied for its potential in creating nonlinear optical (NLO) materials. These materials are crucial for the development of optoelectronic devices due to their ability to alter the frequency of light. The compound’s structure allows for significant π-delocalization, which is a key factor in enhancing electronic NLO polarization response .

Pharmaceutical Research

Pyrimidine derivatives, including 4-Bromo-5-methylpyrimidin-2-amine , are of great interest in pharmaceutical research. They form the backbone of several drugs and are investigated for their biological activities, such as antimicrobial, antitumor, and antiviral properties .

Organic Synthesis

This compound serves as a building block in organic synthesis, particularly in the construction of more complex molecules. Its reactivity due to the bromine atom makes it a valuable intermediate in the synthesis of various organic compounds .

Material Science

In material science, 4-Bromo-5-methylpyrimidin-2-amine can be used to modify the properties of materials, such as improving thermal stability or enhancing electrical conductivity. Its incorporation into polymers or other macromolecules can lead to the development of new materials with desired characteristics .

Dendrimer Synthesis

The compound is potentially useful in the synthesis of dendrimers, which are highly branched, tree-like macromolecules. Dendrimers have applications in drug delivery, gene therapy, and as catalysts due to their large number of surface-active functional groups .

Analytical Chemistry

4-Bromo-5-methylpyrimidin-2-amine: may be used as a reagent or a precursor in the development of analytical methods. Its specific interactions with other chemicals can be exploited to detect, quantify, or isolate particular substances .

Safety and Hazards

The safety information available indicates that 4-Bromo-5-methylpyrimidin-2-amine is a substance that requires careful handling. It has been assigned the GHS07 pictogram, with the signal word “Warning” and the hazard statement H302 . Precautionary measures include avoiding inhalation, skin contact, and eye contact .

Mecanismo De Acción

Target of Action

4-Bromo-5-methylpyrimidin-2-amine is a derivative of pyrimidine, a privileged scaffold that plays a vital role in various biological procedures as well as in cancer pathogenesis . Due to its resemblance in structure with the nucleotide base pair of DNA and RNA, it is recognized as a valuable compound in the treatment of cancer .

Mode of Action

Many pyrimidine derivatives have been found to upregulate the expression of p-53, downregulate the expression of caspase-3, lead to cell cycle arrest, and further apoptosis leading to cancer cell destruction .

Biochemical Pathways

Pyrimidine derivatives are known to interact with dna and rna due to their structural resemblance to nucleotide base pairs . This interaction can affect various biochemical pathways, particularly those involved in cell growth and proliferation.

Result of Action

Based on the known effects of similar pyrimidine derivatives, it may lead to cell cycle arrest and apoptosis, resulting in the destruction of cancer cells .

Propiedades

IUPAC Name |

4-bromo-5-methylpyrimidin-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6BrN3/c1-3-2-8-5(7)9-4(3)6/h2H,1H3,(H2,7,8,9) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMSFHUGSSXBBPS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(N=C1Br)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6BrN3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20680984 |

Source

|

| Record name | 4-Bromo-5-methylpyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20680984 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.03 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Bromo-5-methylpyrimidin-2-amine | |

CAS RN |

1245643-74-6 |

Source

|

| Record name | 2-Pyrimidinamine, 4-bromo-5-methyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1245643-74-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromo-5-methylpyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20680984 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-(4-(4-Methoxyphenyl)piperazin-1-yl)propyl)-2-(1-methyl-6-oxopyrido[2,3-e]pyrrolo[1,2-a]pyrazin-5(6H)-yl)acetamide](/img/structure/B580651.png)

![1-(Phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile](/img/structure/B580652.png)

![Chloro[(1,3,5,7-tetramethyl-5-phenyl-2,4,8-trioxa-6-phosphaadamantane)-2-(2-aminobiphenyl)]palladium](/img/no-structure.png)

![2-(2,6-dichlorophenyl)-4-(1H-imidazo[4,5-c]pyridin-2-yl)-3H-imidazo[4,5-c]pyridine](/img/structure/B580669.png)